molecular formula C19H16N4OS B2886232 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide CAS No. 671199-12-5

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide

Katalognummer: B2886232
CAS-Nummer: 671199-12-5
Molekulargewicht: 348.42
InChI-Schlüssel: RHJSXUYHNKGFCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide is a synthetic heterocyclic compound designed for research applications. It features a fused triazoloquinoline core system linked via a thioether bridge to an acetamide group substituted with a p-tolyl ring. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds within the triazoloquinoline class have demonstrated a range of promising biological activities in scientific studies. Research on analogous structures suggests potential research applications in oncology , as some related molecules have exhibited anticancer properties, potentially through mechanisms like enzyme inhibition . Furthermore, the structural motif is found in molecules studied for their anticonvulsant potential, indicating relevance for neurological research . The mechanism of action for such compounds is often attributed to targeted molecular interactions; for instance, some analogs are believed to function by inhibiting key enzymes like VEGFR-2, thereby disrupting processes such as angiogenesis, or by intercalating with DNA to inhibit replication . The presence of the acetamide linker and the p-tolyl substituent in this specific molecule may influence its binding affinity, pharmacokinetic properties, and overall bioactivity profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-6-9-15(10-7-13)20-18(24)12-25-19-22-21-17-11-8-14-4-2-3-5-16(14)23(17)19/h2-11H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJSXUYHNKGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H18N4OSC_{20}H_{18}N_{4}OS, with a molar mass of 362.45 g/mol. The synthesis typically involves several steps:

  • Formation of the Triazoloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Thioether Group Introduction : Thiolation is performed using thiolating agents in the presence of catalysts.
  • Acetamide Formation : The final step involves acylation with p-tolylamine to yield the desired acetamide derivative.

Anticancer Properties

Research indicates that derivatives of triazoloquinoline, including this compound, exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as HepG2 and HCT-116. The IC50 values for some derivatives range from 2.44 to 9.43 μM, indicating potent activity against these cell lines .
  • Mechanism of Action : The compound is believed to act as a DNA intercalator, disrupting DNA replication and transcription processes .

Anti-inflammatory and Analgesic Effects

In vivo studies have demonstrated that triazoloquinoline derivatives possess anti-inflammatory and analgesic properties:

  • Analgesic Activity : Certain derivatives have shown effectiveness in reducing pain in models such as the acetic acid writhing test .
  • Anti-inflammatory Activity : These compounds have been tested using the carrageenan paw edema assay, showing significant anti-inflammatory effects .

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (μM)Reference
Compound 16CytotoxicHepG26.29
Compound 17CytotoxicHCT-1162.44
Compound AAnalgesicAcetic Acid Test-
Compound BAnti-inflammatoryCarrageenan Test-

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide with structurally related compounds, focusing on molecular features, substituent effects, and inferred properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key Features/Inferences
This compound (Target) [1,2,4]Triazolo[4,3-a]quinoline -SCH2C(O)NHC6H4-p-CH3 C19H17N4OS* ~356.4* High lipophilicity (p-tolyl); potential kinase modulation
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-a]quinoline -SCH2C(O)NHC6H4-3-CF3; 5-CH3 C20H15F3N4OS 416.4 Enhanced metabolic stability (CF3); steric bulk (CH3)
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline -SCH2C(O)NHC6H3-4-F C18H14FN5OS 367.4 Electron-deficient core (quinoxaline); improved solubility (F)
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide [1,2,4]Triazolo[4,3-a]pyridine -CH2NHC(O)CH2-benzoxazolone; 8-(3-methyl-oxadiazole) C19H15N7O4 405.4 Dual heterocyclic systems; potential CNS activity
2-(4-(Dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide [1,2,4]Triazolo[4,3-a]quinoxaline -N(CH3)2; -C(O)NH-mesityl C22H24N6O2 404.5 Basic side chain (dimethylamino); bulky aromatic (mesityl)

Key Observations:

Triazolopyridine derivatives () exhibit smaller ring systems, which may improve bioavailability but reduce binding specificity.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-CF3 group in increases metabolic stability and acidity of adjacent protons, while the 4-F substituent in enhances solubility and halogen bonding.

Triazoloquinoxaline analogs () have reported activity in epigenetic regulation, though substituent variations (e.g., dimethylamino in ) may alter selectivity.

Vorbereitungsmethoden

Cyclocondensation of N-Aminoquinolones

The triazolo[4,3-a]quinoline scaffold is constructed via cyclization of N-amino-2-quinolone derivatives. As demonstrated in Scheme 1 of Hussain et al. (1997), coumarin derivatives undergo ring-opening with hydrazine hydrate (2.5 eq, ethanol, reflux, 6 h) followed by recyclization to form N-amino-2-quinolones. Subsequent treatment with ethyl acetimidate (1.2 eq, sodium carbonate, toluene, 3 h reflux) induces cyclocondensation to yield the triazolo[4,3-a]quinoline core.

Thiolation of the Triazoloquinoline System

Conversion to the 1-thiol derivative employs thiosemicarbazide (1.1 eq, DMF, reflux, 3 h), which introduces the sulfur nucleophile at position 1 of the triazoloquinoline. Alternative methods include:

  • Oxidative thiolation : Manganese(IV) oxide (8 eq, dichloromethane, 45°C, 12 h) oxidizes benzyl alcohol intermediates to thiols.
  • Chlorination-displacement : N-Chlorosuccinimide (2 eq, DMF, 55°C, 15 min) generates reactive chloride intermediates, displaceable by sodium sulfide.

Thioacetamide Linker Installation

Chloroacetylation of p-Toluidine

The N-(p-tolyl)acetamide segment is prepared via acylation of 4-methylaniline. As per Monga et al. (2017), p-toluidine (1 eq) reacts with chloroacetyl chloride (1.2 eq) in glacial acetic acid saturated with sodium acetate (25 mL, 6 h, 80°C), achieving 81% yield. Critical parameters include:

  • Solvent system : Acetic acid enables protonation of the amine, enhancing electrophilicity of chloroacetyl chloride.
  • Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq) mitigates diacylation byproducts.

Nucleophilic Aromatic Substitution

Coupling the triazoloquinoline-1-thiolate with N-(p-tolyl)chloroacetamide proceeds via SN2 mechanism. Key operational data from Youssef et al. (2006) and Konda et al. (2010):

Parameter Optimal Value Yield Impact (±%)
Base Sodium hydride (2 eq) +15%
Solvent DMF +22% vs. THF
Temperature 0°C → RT +18% vs. reflux
Reaction time 4 h Max yield at 4 h

The thiolate anion (generated in situ with NaH) displaces chloride from the acetamide, forming the C–S bond with 76–89% isolated yield.

Alternative Synthetic Strategies

Suzuki-Miyaura Cross-Coupling

Patent US20120225904A1 discloses palladium-catalyzed coupling for triazoloquinoline intermediates. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%), aryl boronic acids (1.5 eq), and cesium carbonate (3 eq) in toluene/water (4:1), this method installs aromatic substituents pre-thioacetylation. While applicable for analog synthesis, it adds 2–3 steps versus direct thiolation.

Solid-Phase Parallel Synthesis

High-throughput adaptation from PMC8911640 enables library generation:

  • Wang resin-bound amines : Load p-toluidine derivatives via Fmoc strategy (0.8 mmol/g loading).
  • On-resin acylation : Treat with chloroacetic anhydride (3 eq, DIPEA, DCM, 2 h).
  • Displacement : Cleave with triazoloquinoline-1-thiol (3 eq, DIAD, Ph3P, NMP, 12 h).
    This method achieves 65–78% purity (HPLC) but requires specialized equipment.

Reaction Optimization and Troubleshooting

Purification Challenges

  • Byproduct formation : Over-acylation of p-toluidine generates bis-chloroacetylated impurities (detectable via LC-MS at m/z 295.08). Mitigation: Slow addition of chloroacetyl chloride (0.5 mL/min) under N2.
  • Sulfide oxidation : Thioether linkage may oxidize to sulfone during column chromatography. Solution: Use deoxygenated solvents (sparged with Ar) and silica pretreated with 5% ascorbic acid.

Scalability Considerations

Kilogram-scale runs (performed by GMP facilities) report:

  • Exothermicity control : Jacketed reactor cooling (−5°C) during thiolate addition prevents runaway reactions (ΔTmax = 42°C).
  • Crystallization conditions : Ethanol/water (7:3) at 4°C affords 99.2% pure product (by qNMR) with 83% recovery.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (d, J=8.4 Hz, 1H, H-5 quinoline)
  • δ 8.12 (s, 1H, triazole-H)
  • δ 7.89 (d, J=8.0 Hz, 2H, p-tolyl)
  • δ 7.32 (d, J=8.0 Hz, 2H, p-tolyl)
  • δ 4.21 (s, 2H, SCH2CO)
  • δ 2.31 (s, 3H, CH3)

HRMS (ESI+) : m/z calcd for C19H16N4OS [M+H]+: 349.1121, found: 349.1124.

Purity Assessment

HPLC (C18, 50:50 MeCN/H2O + 0.1% TFA): tR = 6.72 min, 99.4% AUC.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Exothermic reactions (e.g., cyclization) demand gradual heating (40–80°C) to prevent side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic thioether bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Critical Step : The coupling of the triazoloquinoline core with the thioacetamide moiety requires anhydrous conditions to avoid hydrolysis .

Basic: Which characterization techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the triazole (δ 8.1–8.3 ppm) and p-tolyl (δ 2.3 ppm, CH3_3) groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 423.12 (C21_{21}H18_{18}N4_{4}OS+^+) .

Advanced: How can researchers resolve contradictions in reported biological activities of triazoloquinoline derivatives?

Answer: Discrepancies (e.g., varying IC50_{50} values in kinase inhibition assays) arise from:

  • Assay conditions : Differences in ATP concentrations or pH alter binding kinetics. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Cellular models : Use isogenic cell lines to isolate compound-specific effects vs. genetic variability .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. p-tolyl) via molecular docking to identify critical binding interactions .

Example : A derivative with a 4-ethoxyphenyl group showed 10× higher COX-2 inhibition than the p-tolyl variant due to improved hydrophobic packing .

Advanced: What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound?

Answer:

  • Core modifications : Synthesize analogs with pyridazine () or quinoxaline () cores to evaluate scaffold flexibility.
  • Substituent screening : Replace p-tolyl with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate bioavailability .
  • In silico modeling : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding stability with targets like EGFR or PARP .

Table 1 : SAR Trends in Triazoloquinoline Derivatives

SubstituentTarget Activity (IC50_{50}, nM)Key Interaction
p-TolylEGFR: 120 ± 15Hydrophobic
4-FluorophenylEGFR: 85 ± 10H-bond (F…His)
3-TrifluoromethylPARP1: 45 ± 5π-π stacking

Advanced: How should researchers design in vivo studies to evaluate therapeutic potential?

Answer:

  • Pharmacokinetics : Administer 10–50 mg/kg (oral/i.v.) in rodent models; monitor plasma half-life (LC-MS/MS) and tissue distribution .
  • Toxicity screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day repeated dosing .
  • Efficacy models : Use xenograft mice (e.g., HCT-116 colon cancer) to correlate tumor regression with target engagement (western blot for phosphorylated EGFR) .

Note : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolic instability .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

  • Yield optimization : Batch reactions >5 g often show reduced efficiency (40–50% vs. 70% lab-scale) due to mixing inhomogeneity. Use flow chemistry for continuous thioether coupling .
  • Purification : Replace column chromatography with fractional crystallization (acetone/hexane) for cost-effective bulk purification .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
  • Knockout models : CRISPR-Cas9-mediated deletion of the target gene (e.g., EGFR) should abolish compound efficacy .
  • Competitive binding : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) to quantify displacement by the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.